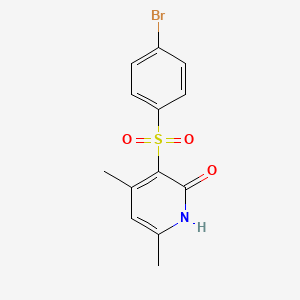

3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one is an organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a dimethylpyridinone structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

-

Formation of the Bromophenyl Sulfonyl Intermediate: : The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonylating agent such as chlorosulfonic acid or sulfur trioxide. This reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired sulfonyl intermediate.

-

Coupling with Dimethylpyridinone: : The bromophenyl sulfonyl intermediate is then coupled with 4,6-dimethylpyridin-2(1H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of sulfide or sulfoxide derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds containing sulfonamide moieties exhibit notable antimicrobial properties. For instance, a study reported the design and synthesis of new thiopyrimidine–benzenesulfonamide compounds, which showed promising antimicrobial activity against various pathogens. The presence of the sulfonyl group is crucial for enhancing the interaction with bacterial enzymes, thereby inhibiting their growth .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one has been evaluated through in vitro studies. In one study, the compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophages. Results indicated that at a concentration of 6 µM, the compound significantly reduced nitric oxide secretion without causing cytotoxicity . This suggests its potential as an anti-inflammatory agent.

Anticancer Properties

The compound's anticancer efficacy has also been investigated. A related study highlighted the synthesis of compounds with similar structural features that exhibited cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of sulfonamide derivatives. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| Sulfonamide Group | Antimicrobial | |

| Bromophenyl Substituent | Anti-inflammatory | |

| Dimethylpyridine Core | Anticancer |

Case Study: Synthesis and Evaluation

A comprehensive study involved synthesizing this compound and evaluating its biological activities. The compound was synthesized using a multi-step reaction involving pyridine derivatives and sulfonyl chlorides. Subsequent biological assays confirmed its efficacy as an antimicrobial and anti-inflammatory agent, paving the way for further development as a therapeutic candidate.

Case Study: Structural Analysis

The crystal structure analysis of related compounds revealed insights into their conformational preferences and interaction modes with biological targets. Such studies are instrumental in guiding the design of more potent analogs by modifying substituents to enhance binding affinity and selectivity against specific targets .

Mecanismo De Acción

The mechanism of action of 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-((4-bromophenyl)sulfonyl)morpholine

- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

- 3-formylphenylboronic acid

- 4-formylphenylboronic acid

Comparison

Compared to similar compounds, 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dimethylpyridinone moiety enhances its stability and solubility, making it a valuable compound for various applications in research and industry.

Actividad Biológica

3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one is a sulfonyl pyridine compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological evaluation of this compound, providing a comprehensive overview of its mechanisms of action and applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Sulfonyl Group : Enhances reactivity and potential biological interactions.

- Bromophenyl Group : Imparts unique electronic properties that may influence biological activity.

- Dimethylpyridinone Moiety : Contributes to stability and solubility.

The molecular formula is C12H12BrN1O3S with a molecular weight of approximately 327.19 g/mol.

Synthesis

The synthesis of this compound typically involves:

- Formation of Bromophenyl Sulfonyl Intermediate : Sulfonylation of 4-bromophenyl using chlorosulfonic acid or sulfur trioxide.

- Coupling with Dimethylpyridinone : Reaction with 4,6-dimethylpyridin-2(1H)-one in an aprotic solvent like DMF or DMSO.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values have been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results suggest that the compound shows promising activity with MIC values ranging from 64 to 256 μg/mL, indicating moderate to potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Studies suggest that sulfonyl-containing compounds can interact with specific molecular targets involved in cancer cell proliferation:

- Mechanism of Action : The sulfonyl group may form covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can inhibit pathways critical for cancer cell survival .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various sulfonamide derivatives, this compound was included among tested compounds. The study reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with a notable effect on biofilm formation .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of sulfonamide derivatives highlighted the role of the bromophenyl substituent in enhancing cytotoxicity against human cancer cell lines. The study found that compounds similar to this compound induced apoptosis in cancer cells through modulation of apoptotic pathways .

Comparative Analysis

| Compound Name | Antibacterial Activity (MIC μg/mL) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | 64 - 256 | Moderate | Effective against biofilms |

| Similar Sulfonamide A | 128 - 512 | Low | Less effective than target compound |

| Similar Sulfonamide B | >512 | High | Strong anticancer properties |

Propiedades

IUPAC Name |

3-(4-bromophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWLYVDAKKXGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.